molecular formula C13H11Cl2N3O2S B13395844 N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B13395844
M. Wt: 344.2 g/mol
InChI Key: GYBDDWOJOWYJHQ-UHFFFAOYSA-N
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Description

N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 2,6-dichloropyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the condensation reaction between 2,6-dichloropyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit the activity of certain enzymes. Additionally, the compound’s hydrazone moiety can interact with biological macromolecules, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C13H11Cl2N3O2S

Molecular Weight

344.2 g/mol

IUPAC Name

N-[(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3

InChI Key

GYBDDWOJOWYJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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